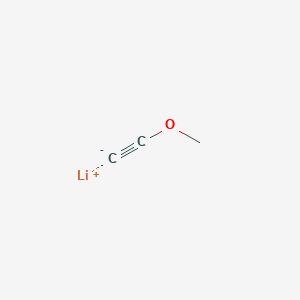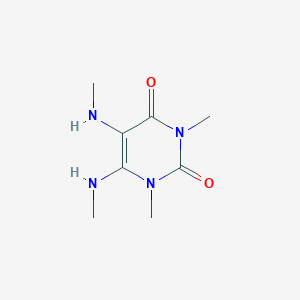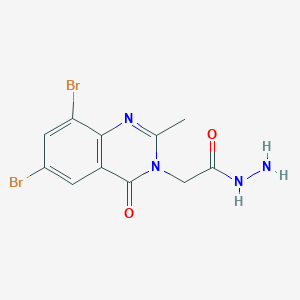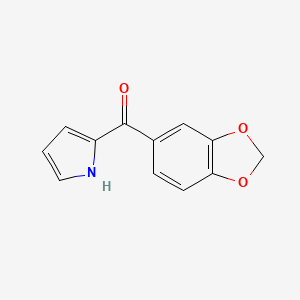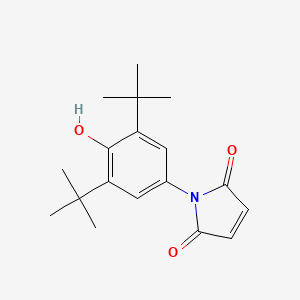![molecular formula C34H32N6O2S3 B14675352 1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) CAS No. 40939-85-3](/img/structure/B14675352.png)
1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a sulfonyl group bridging two isothiocyanatobenzene moieties, each of which is further connected to a phenylpiperazine unit. The presence of multiple functional groups within this molecule makes it a versatile candidate for various chemical reactions and applications.
准备方法
The synthesis of 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) typically involves multi-step organic reactions. The general synthetic route includes:
Formation of Isothiocyanatobenzene Derivatives: The initial step involves the preparation of 2-isothiocyanatobenzene derivatives through the reaction of 2-aminobenzene with thiophosgene under controlled conditions.
Sulfonylation: The next step is the introduction of the sulfonyl group. This is achieved by reacting the isothiocyanatobenzene derivatives with a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Coupling with Phenylpiperazine: The final step involves the coupling of the sulfonylbis(isothiocyanatobenzene) intermediate with 4-phenylpiperazine. This step is typically carried out in an organic solvent like dichloromethane, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and continuous flow systems.
化学反应分析
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiocyanate groups, leading to the formation of sulfonylurea derivatives.
Reduction: Reduction of the isothiocyanate groups can yield amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s ability to interact with biological macromolecules makes it a potential candidate for drug development and biochemical studies.
Medicine: Its structural features allow for the exploration of its pharmacological properties, including potential use as an anticancer or antimicrobial agent.
Industry: The compound can be used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) involves its interaction with specific molecular targets and pathways. The isothiocyanate groups are known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The sulfonyl group may also play a role in stabilizing the compound’s interaction with its targets.
相似化合物的比较
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) can be compared with other similar compounds, such as:
1,1’-[Sulfonylbis(4-chlorobenzene)]: This compound lacks the isothiocyanate and piperazine groups, making it less reactive in certain chemical reactions.
1,1’-[Sulfonylbis(2-isothiocyanatobenzene)]: This compound lacks the phenylpiperazine units, which may affect its biological activity and applications.
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine): This compound has a methyl group instead of a phenyl group on the piperazine units, which may influence its chemical and biological properties.
The uniqueness of 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) lies in its combination of functional groups, which provides a versatile platform for various applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
40939-85-3 |
|---|---|
分子式 |
C34H32N6O2S3 |
分子量 |
652.9 g/mol |
IUPAC 名称 |
1-[2-isothiocyanato-4-[3-isothiocyanato-4-(4-phenylpiperazin-1-yl)phenyl]sulfonylphenyl]-4-phenylpiperazine |
InChI |
InChI=1S/C34H32N6O2S3/c41-45(42,29-11-13-33(31(23-29)35-25-43)39-19-15-37(16-20-39)27-7-3-1-4-8-27)30-12-14-34(32(24-30)36-26-44)40-21-17-38(18-22-40)28-9-5-2-6-10-28/h1-14,23-24H,15-22H2 |
InChI 键 |
NUXXPIWJFRNSHH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)C4=CC(=C(C=C4)N5CCN(CC5)C6=CC=CC=C6)N=C=S)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)

stannane](/img/structure/B14675285.png)
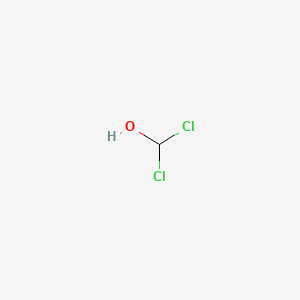
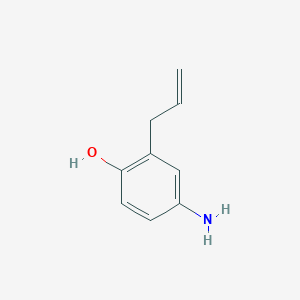
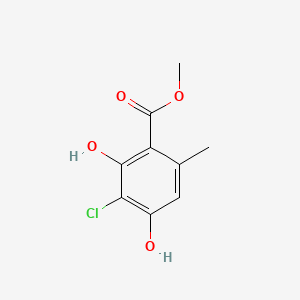
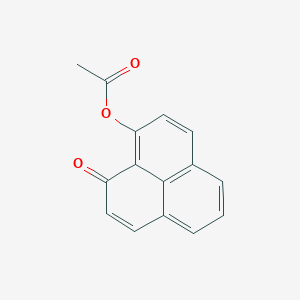
![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
